Future research directions for Tiplaxtinin involve exploring its therapeutic potential in various diseases, refining its use in specific wound healing scenarios, and further understanding its impact on cellular processes like senescence and metabolism. [, , ] Specific directions include:
Tiplaxtinin was developed as part of efforts to create effective inhibitors of PAI-1, which plays a critical role in regulating fibrinolysis and is implicated in various pathological conditions. It is classified under indole derivatives and is recognized for its oral bioavailability and efficacy in preclinical models. The compound has been noted for its ability to inhibit PAI-1 with an IC50 value of approximately 2.7 µM, indicating significant potency against the target enzyme .
The synthesis of tiplaxtinin involves several key steps, primarily focusing on the creation of indole oxoacetic acid derivatives. The process typically includes the following stages:
The synthetic route has been optimized to allow for efficient production and scalability, making it suitable for further pharmacological studies.
Tiplaxtinin's molecular formula is C24H16F3NO4, with a molecular weight of 439.4 g/mol. The structure includes:
The three-dimensional conformation of tiplaxtinin is crucial for its interaction with PAI-1, particularly at the central cleft region where binding occurs . Structural analyses have demonstrated that tiplaxtinin occupies a specific binding site that overlaps with other known inhibitors, suggesting a competitive inhibition mechanism.
Tiplaxtinin primarily acts through competitive inhibition of PAI-1, disrupting its interaction with tissue-type plasminogen activator (tPA). Key reactions include:
These mechanisms have been elucidated through various biochemical assays and structural studies.
The mechanism by which tiplaxtinin exerts its effects involves several steps:
This multi-step process highlights the compound's role as a potent modulator of fibrinolytic pathways.
Tiplaxtinin exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate storage conditions and formulation strategies.
Tiplaxtinin has several promising applications in scientific research:
Binding Site Location | Key Interacting Residues | Conformational Consequences | Functional Outcome |
---|---|---|---|
Flexible joint region (hD-hE-s1A cleft) | Thr203, Thr204, Arg240, Glu242 | Partial RCL insertion into β-sheet A | Substrate behavior induction |
Vicinity of Vitronectin Binding Site | Overlap with hydrophobic residues (e.g., Tyr, Phe) | Steric hindrance of vitronectin docking | Inhibition restricted to free PAI-1 |
Adjacent to Latency Transition Region | Distortion of the gate region (s3A-s5A) | Acceleration of latency transition | Irreversible loss of inhibitory activity |
Tiplaxtinin exerts its antibacterial effect by binding to the interdomain cleft (IDC) of FtsZ, located between the N-terminal GTPase domain and the C-terminal domain. This binding site exhibits significant structural differences from eukaryotic tubulin, minimizing host cytotoxicity [1] [10]. Biochemical and cellular studies demonstrate:
Bacterial Strain | Resistance Profile | MIC (μg/mL) | Potency Relative to Methicillin |
---|---|---|---|
Staphylococcus aureus ATCC 29213 | Methicillin-Sensitive (MSSA) | 2 | >100x more potent against MRSA |
Staphylococcus aureus USA300 #417 | Methicillin-Resistant (MRSA) | 2 | >100x more potent against MRSA |
Enterococcus faecium ATCC 700221 | Vancomycin-Resistant (VRE) | 4 | >24x more potent than vancomycin |
Bacillus subtilis 168 | Wild-type | 2 | Comparable |
Escherichia coli ATCC 25922 | Wild-type | >48 | Inactive |
Table 3: Effects of Tiplaxtinin on S. aureus FtsZ Biochemistry
FtsZ Function | Effect of Tiplaxtinin | Concentration Range | Method of Detection | Functional Consequence |
---|---|---|---|---|
Polymerization | Enhanced polymer mass & bundling | 2-8 μg/mL | 90° Light Scattering, TEM | Hyper-stabilization of polymers |
GTPase Activity | Decreased hydrolysis rate | 2-8 μg/mL | Malachite Green GTPase Assay | Impaired polymer dynamics/treadmilling |
In vivo Z-ring Formation | Disrupted, diffuse patterns | 2 μg/mL | GFP-FtsZ fluorescence microscopy | Failure of divisome assembly |
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